1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Description
1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a benzodioxin ring, a piperazine ring, and a propanol group, making it a versatile molecule for chemical modifications and biological interactions.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5.2ClH/c21-10-9-19-5-7-20(8-6-19)11-15(22)12-23-13-16-14-24-17-3-1-2-4-18(17)25-16;;/h1-4,15-16,21-22H,5-14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYPSBRMIIHQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(COCC2COC3=CC=CC=C3O2)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzodioxin derivative reacts with a piperazine derivative in the presence of a base.
Introduction of the Propanol Group: The final step involves the addition of the propanol group through a nucleophilic substitution reaction, where the intermediate compound reacts with a suitable alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, bases or acids as catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that allow for interactions with biological targets.
Pharmacology: Research focuses on its effects on various biological pathways and its potential as a drug candidate for treating diseases.
Chemical Biology: The compound is used as a tool to study biological processes and interactions at the molecular level.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol: A closely related compound with similar structural features but without the dihydrochloride salt form.
1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;monohydrochloride: Another related compound with a different salt form.
Uniqueness: 1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which may influence its solubility, stability, and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
